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molecular formula C17H20F6N2O3 B1672765 Flecainide CAS No. 54143-55-4

Flecainide

Cat. No. B1672765
M. Wt: 414.34 g/mol
InChI Key: DJBNUMBKLMJRSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07196197B2

Procedure details

To a solution of Flecainide free base (1.5 g) in isopropanol (7.5 ml) was added glacial acetic acid (0.3 g) and the solution was stirred under reflux for 2 hours. The solution was cooled to room temperature and hexane (15 ml) was added and solids began to precipitate. The resulting suspension was stirred at 20–25° C. for 2 hours and the solids were filtered and then rinsed with hexane (2×10 ml). The damp cake was dried in vacuum for 4 hours to give Flecainide acetate as a white solid (1.54 g, Yield 89%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([O:7][CH2:8][C:9]([F:12])([F:11])[F:10])=[CH:5][C:4]([C:13]([NH:15][CH2:16][CH:17]2[NH:22][CH2:21][CH2:20][CH2:19][CH2:18]2)=[O:14])=[C:3]([O:23][CH2:24][C:25]([F:28])([F:27])[F:26])[CH:2]=1.[C:29]([OH:32])(=[O:31])[CH3:30].CCCCCC>C(O)(C)C>[CH3:30][C:29]([OH:32])=[O:31].[CH:1]1[C:6]([O:7][CH2:8][C:9]([F:12])([F:10])[F:11])=[CH:5][C:4]([C:13]([NH:15][CH2:16][CH:17]2[NH:22][CH2:21][CH2:20][CH2:19][CH2:18]2)=[O:14])=[C:3]([O:23][CH2:24][C:25]([F:27])([F:26])[F:28])[CH:2]=1 |f:4.5|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C1=CC(=C(C=C1OCC(F)(F)F)C(=O)NCC2CCCCN2)OCC(F)(F)F
Name
Quantity
0.3 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
7.5 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to precipitate
STIRRING
Type
STIRRING
Details
The resulting suspension was stirred at 20–25° C. for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the solids were filtered
WASH
Type
WASH
Details
rinsed with hexane (2×10 ml)
CUSTOM
Type
CUSTOM
Details
The damp cake was dried in vacuum for 4 hours
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
CC(=O)O.C1=CC(=C(C=C1OCC(F)(F)F)C(=O)NCC2CCCCN2)OCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.54 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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